molecular formula C9H11N3O3 B1425441 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid CAS No. 933759-51-4

6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid

Cat. No.: B1425441
CAS No.: 933759-51-4
M. Wt: 209.2 g/mol
InChI Key: FIOMMYGNTCJCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid (CAS 933759-51-4) is a key chemical building block and biochemical reagent used in life science research. This compound features a pyrimidine core, a common pharmacophore in medicinal chemistry, and is part of a class of 6-dialkylaminopyrimidine carboxamides that have been identified as promising scaffolds in anti-infective drug discovery. Scientific studies have shown that this chemical series exhibits potent activity against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis, and possesses a novel mechanism of action that does not show cross-resistance with conventional front-line TB drugs . The morpholine-substituted pyrimidine core serves as a versatile intermediate for the synthesis of more complex molecules. Researchers utilize this compound in hit-to-lead optimization programs, where initial structure-activity relationship (SAR) studies aim to improve both the antitubercular potency and physicochemical properties of the resulting analogues . The compound is readily available from multiple chemical suppliers with a typical purity of 95% or higher . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-morpholin-4-ylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-9(14)7-5-8(11-6-10-7)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOMMYGNTCJCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 6-(Morpholin-4-yl)pyrimidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis leverages a classical nucleophilic aromatic substitution approach, starting from readily available precursors. This document will detail the underlying chemical principles, provide step-by-step experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Their prevalence in biologically active molecules stems from their ability to mimic the structures of nucleobases found in DNA and RNA, allowing them to interact with a wide array of biological targets.[2][3] The incorporation of a morpholine moiety can further enhance the pharmacological profile of a molecule by improving its physicochemical properties, such as solubility and metabolic stability.[4] this compound, in particular, serves as a valuable building block in the synthesis of more complex molecules with potential applications in various therapeutic areas, including oncology and inflammation.[5][6]

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule, this compound, points towards a convergent synthesis strategy. The key disconnection lies at the C-N bond between the pyrimidine ring and the morpholine nitrogen. This suggests a nucleophilic aromatic substitution (SNAr) reaction as the final key step, where morpholine displaces a suitable leaving group on the pyrimidine ring.

A halogen, typically chlorine, at the 6-position of the pyrimidine ring serves as an excellent leaving group for such transformations. Therefore, the immediate precursor would be 6-chloropyrimidine-4-carboxylic acid. This intermediate, in turn, can be synthesized from a more readily available starting material, 6-hydroxypyrimidine-4-carboxylic acid.[7][8][9][10]

The proposed forward synthesis is therefore a two-step process:

  • Chlorination: Conversion of 6-hydroxypyrimidine-4-carboxylic acid to 6-chloropyrimidine-4-carboxylic acid.

  • Nucleophilic Aromatic Substitution: Reaction of 6-chloropyrimidine-4-carboxylic acid with morpholine to yield the final product.

Synthetic Pathway 6-hydroxypyrimidine-4-carboxylic acid 6-hydroxypyrimidine-4-carboxylic acid 6-chloropyrimidine-4-carboxylic acid 6-chloropyrimidine-4-carboxylic acid 6-hydroxypyrimidine-4-carboxylic acid->6-chloropyrimidine-4-carboxylic acid Chlorinating Agent (e.g., POCl3, SOCl2) This compound This compound 6-chloropyrimidine-4-carboxylic acid->this compound Morpholine, Base Experimental Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Nucleophilic Substitution start1 Mix 6-hydroxypyrimidine-4-carboxylic acid and POCl3 reflux1 Reflux for 2-4 hours start1->reflux1 quench1 Quench with ice-water reflux1->quench1 filter1 Filter and dry quench1->filter1 product1 6-Chloropyrimidine-4-carboxylic acid filter1->product1 start2 Dissolve 6-chloropyrimidine-4-carboxylic acid in solvent with base product1->start2 Intermediate add_morpholine Add morpholine start2->add_morpholine react2 Stir at RT or heat for 4-8 hours add_morpholine->react2 workup2 Dilute with water and acidify react2->workup2 filter2 Filter and dry workup2->filter2 product2 This compound filter2->product2

Sources

The Morpholino-Pyrimidine Carboxylate Scaffold: A Strategic Guide to SAR and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Fragment

In modern medicinal chemistry, 6-(morpholin-4-yl)pyrimidine-4-carboxylic acid represents a "privileged fragment"—a structural motif capable of providing high-affinity ligands for diverse biological targets, most notably lipid kinases (PI3K) and serine/threonine kinases (mTOR).

While the carboxylic acid itself is rarely the terminal drug due to limited membrane permeability and rapid renal clearance, it serves as a critical divergence point. It functions as the stable anchor for library generation, allowing chemists to modulate solubility (via the morpholine wing) while elaborating the "warhead" or hinge-binding motif via the carboxylic acid vector.

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, detailing its synthetic access, physicochemical properties, and its role in developing potent kinase inhibitors and anti-inflammatory agents.

Physicochemical Profile & Molecular Logic

Before engaging in synthesis, one must understand the behavior of the core scaffold. The molecule exists in a delicate acid-base balance that dictates its solubility and reactivity.

PropertyValue / CharacteristicImplication for Drug Design
Molecular Weight ~209.20 g/mol Ideal fragment size (Rule of 3 compliant).
pKa (Acid) ~3.5 (Carboxylic acid)Ionized at physiological pH; requires masking (amide/ester) for cell permeability.
pKa (Base) ~8.3 (Morpholine N)Protonated in acidic media; provides solubility in aqueous formulations.
LogP ~0.5 - 0.9Highly polar; excellent starting point for lipophilic elaboration.
Topological PSA ~80 ŲBorderline for BBB penetration unless the acid is capped.
Structural Causality
  • The Morpholine Ring (C6): This is not merely a solubilizing group.[1] In PI3K inhibitors, the morpholine oxygen often functions as a hydrogen bond acceptor, interacting with the solvent front or specific residues (e.g., the hinge region backbone).

  • The Pyrimidine Core: Acts as a flat, aromatic spacer that positions the substituents in a defined vector, typically 120° apart, ideal for fitting into ATP-binding pockets.

  • The Carboxyl Group (C4): The synthetic handle.[2] It is electron-withdrawing, deactivating the ring slightly, but facilitating nucleophilic attack at the adjacent carbons during precursor synthesis.

Synthetic Access & Regiocontrol

Reliable access to the scaffold is a prerequisite for SAR exploration. The most robust route utilizes SNAr displacement on a halopyrimidine ester.

Pathway Logic

We avoid starting from the di-acid or di-amine to prevent polymerization. The optimal entry point is Methyl 6-chloropyrimidine-4-carboxylate .

Synthesis Start Methyl 6-chloropyrimidine- 4-carboxylate Inter Intermediate Ester (S_NAr Displacement) Start->Inter 0°C to RT, 2h Reagent Morpholine (Excess/Base) Reagent->Inter Product 6-(Morpholin-4-yl)pyrimidine- 4-carboxylic acid Inter->Product Hydrolysis (Quant.) Hydrolysis LiOH / THF / H2O

Figure 1: Robust synthetic route to the target acid. Regioselectivity is controlled by the starting material structure.

Detailed Protocol: Synthesis of the Core Acid

Step 1: SNAr Displacement

  • Charge: Dissolve methyl 6-chloropyrimidine-4-carboxylate (1.0 eq) in dry THF or DCM.

  • Activation: Cool to 0°C. Add DIPEA (1.2 eq) to scavenge HCl.

  • Addition: Add Morpholine (1.1 eq) dropwise. The electron-deficient pyrimidine (activated by the ester) facilitates rapid displacement at C6.

  • Monitor: Warm to RT. Reaction is typically complete in 2 hours (TLC/LCMS).

  • Workup: Wash with water/brine. Dry organic layer.[3] The ester intermediate is usually pure enough for the next step.

Step 2: Hydrolysis

  • Solvent System: Dissolve the ester in THF:MeOH:H2O (3:1:1).

  • Base: Add LiOH.H2O (2.0 eq). Stir at RT for 4 hours.

  • Isolation (Critical): Acidify carefully with 1M HCl to pH ~3-4. The zwitterionic product often precipitates. If not, extract with EtOAc/iPrOH (3:1) to pull the polar acid from the aqueous phase.

Structure-Activity Relationship (SAR)[4][5]

The SAR of this scaffold is best understood through three distinct vectors.

SAR_Map Core Pyrimidine Core C4 Vector C4 (The Acid) PRIMARY DIVERSITY POINT - Amides: Kinase Hinge Binding - Esters: Prodrugs - Heterocycles: Bioisosteres Core->C4 C6 Vector C6 (Morpholine) SOLUBILITY & PK - Ring Size: 5-7 membered - Substitution: Methyl (chiral) - Heteroatom: O -> S, N Core->C6 C2 Vector C2 (The Linker) SELECTIVITY TUNING - H: Standard - NH2: H-bond donor - Alkyl: Steric clash Core->C2

Figure 2: The three primary vectors for SAR exploration on the morpholino-pyrimidine scaffold.

Vector C4: The "Warhead" (Carboxylic Acid Modifications)

The acid is the primary handle for biological activity.

  • Amide Coupling: Converting the acid to an amide is the most common strategy. For mTOR/PI3K inhibitors, this amide often links to an aryl group or a heterocycle that engages the ATP-binding pocket's "hinge region."

    • Insight: Bulky amides (e.g., bridged piperazines) can improve metabolic stability by blocking amidases.

  • Bioisosteres: Replacing -COOH with tetrazole or oxadiazole can maintain the polarity while improving membrane permeability and metabolic stability.

  • Cyclization: The acid can be condensed with adjacent amines to form fused systems (e.g., pyrimidopyrimidines), which are extremely common in potent kinase inhibitors (e.g., GDC-0941 analogs).

Vector C6: The "Solubility Wing" (Morpholine Variations)
  • Oxygen vs. Sulfur: Replacing morpholine with thiomorpholine increases lipophilicity (LogP) but introduces an oxidation liability (sulfoxide formation).

  • Bridged Morpholines: Introduction of bridged morpholines (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) restricts conformational freedom, potentially reducing the entropic penalty of binding.

  • Methylation: Adding a methyl group to the morpholine ring introduces chirality.

    • Causality: This creates a "molecular twist" that can improve selectivity between kinase isoforms (e.g., PI3K

      
       vs PI3K
      
      
      
      ) by exploiting subtle steric differences in the solvent channel.
Vector C2: Selectivity Tuning
  • Unsubstituted (H): Maintains a low profile, reducing steric clashes.

  • Amino (-NH2): A common modification in kinase inhibitors. It acts as a hydrogen bond donor to the hinge region (e.g., interacting with the backbone carbonyl of Valine residues in many kinases).

Case Study: Application in PI3K/mTOR Inhibition

This scaffold is a direct progenitor of the sulfonyl-morpholino-pyrimidine class of inhibitors.

Mechanism of Action:

  • Binding: The pyrimidine ring occupies the adenine binding pocket of the kinase.

  • Anchoring: The morpholine ring points towards the solvent, improving solubility and forming water-mediated H-bonds.

  • Specificity: The C4-substituent (derived from our carboxylic acid) extends into the affinity pocket, determining selectivity against other kinases.

Data Snapshot (Representative SAR Trends): Note: Data generalized from class-wide studies (e.g., Verheijen et al., J. Med. Chem).[1][3][4][5][6][7][8][9][10]

Derivative Type (at C4)Target Affinity (mTOR IC50)Cellular PotencyNotes
Free Acid > 10 µMInactivePoor permeability; electrostatic repulsion.
Methyl Ester ~ 5 µMWeakRapid hydrolysis; non-specific binding.
Aryl-Urea Amide < 10 nMHighUrea motif forms critical H-bonds (Hinge binder).
Fused Pyrazolo < 1 nMVery HighRigidification locks the bioactive conformation.

Validated Experimental Protocol: Amide Coupling (Library Generation)

To utilize this scaffold for drug discovery, one must efficiently convert the acid to diverse amides.

Reagents:

  • Scaffold: this compound[11]

  • Coupling Agent: HATU (Preferred for pyrimidines to prevent racemization/side reactions)

  • Base: DIPEA

  • Solvent: DMF (anhydrous)

Workflow:

  • Activation: Dissolve the Acid (1.0 eq) in DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 10 mins to form the activated ester.

    • Why HATU? Pyrimidine carboxylic acids can be slow to react due to electron deficiency; HATU provides rapid activation.

  • Coupling: Add the diverse Amine (1.1 eq).

  • Reaction: Stir at RT for 2-16 hours.

  • Validation: Monitor by LCMS. Look for the [M+H] peak.

  • Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).

References

  • Verheijen, J. C., et al. (2009).[6] "Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)." Journal of Medicinal Chemistry.

  • Rewcastle, G. W., et al. (2011). "Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives." Journal of Medicinal Chemistry.

  • He, H., et al. (2023). "Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents." RSC Advances.

  • ChemicalBook. (n.d.). "this compound Chemical Properties."

  • Jain, A., & Sahu, S. K. (2024).[1] "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences.

Sources

Unmasking the Cellular Allies and Adversaries of 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid: A Technical Guide to Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: From a Promising Molecule to a Targeted Therapeutic

The journey of a small molecule from a laboratory curiosity to a clinical candidate is fraught with challenges, the most fundamental of which is understanding its mechanism of action. 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid stands as a molecule of significant interest, belonging to a class of pyrimidine derivatives known for their diverse biological activities, including anti-tumor and anti-inflammatory properties.[1][2][3][4][5] The presence of the morpholine moiety is a common feature in many approved drugs, often conferring favorable pharmacokinetic properties.[6] Specifically, derivatives containing the morpholino-pyrimidine scaffold have been investigated as potent inhibitors of key signaling proteins like PI3K and mTOR, suggesting a potential role in cancer therapy.[7][8]

However, to truly unlock the therapeutic potential of this compound and to anticipate potential liabilities, a comprehensive identification of its direct molecular targets is paramount. This guide provides a multi-faceted, in-depth technical framework for elucidating the protein targets of this, and other, small molecules. We will move beyond a simple listing of techniques, instead focusing on the strategic integration of computational, affinity-based, and biophysical methods to build a robust and validated target profile.

Chapter 1: The Initial Inquest - Computational Target Prediction

Before embarking on resource-intensive wet-lab experiments, a logical first step is to leverage the power of computational chemistry and machine learning to generate a preliminary, testable hypothesis of potential targets.[9] These in silico methods analyze the structural and physicochemical properties of the small molecule to predict its likely protein binding partners.

Rationale and Strategic Value

Computational approaches offer a rapid and cost-effective means to survey the vast landscape of the human proteome.[10] By comparing this compound to libraries of compounds with known biological activities, we can identify potential targets and pathways for further investigation.[9][10] This initial screen helps to prioritize experimental efforts and can provide valuable insights into potential off-target effects.[11]

Recommended Computational Workflow

A robust computational workflow should integrate multiple predictive models to enhance the reliability of the predictions.

Step-by-Step Protocol:

  • Ligand-Based Virtual Screening:

    • Utilize platforms like SwissTargetPrediction, which employs a combination of 2D and 3D similarity measures to compare the query molecule against a database of known active compounds.[12]

    • Perform pharmacophore screening to identify common structural features associated with binding to specific protein families.[10]

    • Employ machine learning models, such as KinasePred, which are specifically trained to predict kinase inhibitory activity based on small molecule structure.[13][14]

  • Target-Based Virtual Screening (Molecular Docking):

    • If structural information is available for predicted targets (e.g., from the Protein Data Bank), perform molecular docking simulations to model the binding of this compound to the putative active site.

    • This provides a structural hypothesis for the interaction and can help to rank potential targets based on predicted binding affinity.

  • Data Integration and Prioritization:

    • Consolidate the outputs from the different computational approaches.

    • Prioritize targets that are predicted by multiple methods and are biologically plausible given the known activities of similar pyrimidine derivatives.

    • Given that morpholino-pyrimidine scaffolds are known to target kinases, pay special attention to predictions within this protein family.[7][8]

Chapter 2: The Direct Approach - Affinity-Based Target Identification

Affinity-based methods are a cornerstone of target identification, relying on the specific, physical interaction between the small molecule and its protein target(s).[15] These techniques involve using a modified version of the compound of interest to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[16][17]

The Principle of Affinity Capture

The core principle involves immobilizing the small molecule onto a solid support (e.g., agarose beads) or tagging it with a high-affinity handle (e.g., biotin).[16] This "bait" is then incubated with a proteome source. Proteins that bind to the bait are selectively captured and subsequently identified by mass spectrometry.

Experimental Workflow: Affinity Chromatography

Caption: Affinity Chromatography Workflow for Target ID.

Step-by-Step Protocol:

  • Probe Synthesis:

    • Synthesize an analog of this compound with a linker attached to a position that is non-essential for its biological activity. This often requires preliminary structure-activity relationship (SAR) studies.[18]

    • Covalently attach the linker to a solid support, such as agarose beads, to create the affinity matrix.[16]

  • Cell Lysate Preparation:

    • Culture and harvest cells of a relevant type (e.g., a cancer cell line if anti-tumor activity is being investigated).

    • Lyse the cells under non-denaturing conditions to preserve protein structure and function.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the cell lysate with the affinity matrix for a defined period to allow for binding of target proteins.

    • To control for non-specific binding, a parallel experiment should be run with beads that have not been functionalized with the compound.

    • Wash the beads extensively with a suitable buffer to remove proteins that are not specifically bound to the immobilized compound.

  • Elution and Protein Identification:

    • Elute the specifically bound proteins from the affinity matrix. This can be achieved by changing the pH, increasing the salt concentration, or by competitive elution with an excess of the free compound.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

A Note on Self-Validation

To ensure the trustworthiness of the identified targets, it is crucial to include a competitive elution step. In this control experiment, the lysate is co-incubated with the affinity matrix and an excess of free, unmodified this compound. True binding partners should be competed off the beads by the free compound, leading to a significant reduction in their signal in the final mass spectrometry analysis.

Chapter 3: Probing the Proteome in its Native State - Biophysical and Chemoproteomic Approaches

While affinity-based methods are powerful, they require chemical modification of the compound, which can sometimes alter its binding properties.[19] A complementary and increasingly popular strategy is to use label-free methods that assess target engagement in a more native cellular context.[20]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method that measures the thermal stabilization of a protein upon ligand binding.[21] The principle is that a protein bound to a small molecule will be more resistant to heat-induced denaturation and aggregation.[21][22]

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Step-by-Step Protocol:

  • Compound Treatment:

    • Treat intact cells or cell lysates with this compound or a vehicle control.[23]

  • Heat Challenge:

    • Aliquot the treated samples and heat them to a range of temperatures for a short period (e.g., 3 minutes).[23]

  • Sample Processing:

    • Lyse the cells (if not already lysed) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[22]

  • Quantification:

    • Quantify the amount of the target protein remaining in the soluble fraction at each temperature point, typically by Western blotting or mass spectrometry.[22][24]

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.[25]

    • Alternatively, an Isothermal Dose-Response Fingerprint (ITDRF) can be generated by heating all samples at a single, optimized temperature while varying the compound concentration.[24]

ParameterVehicle Control+ this compound
Apparent Tm (°C) 52.156.8
ΔTm (°C) -+4.7
Hypothetical CETSA data showing target stabilization.
Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free method that relies on ligand-induced protein stabilization.[19] However, instead of heat, DARTS uses proteases to challenge the stability of the proteome.[26][27] A protein bound to a small molecule will be more resistant to proteolytic degradation.[19][20][28]

Caption: Drug Affinity Responsive Target Stability (DARTS) Workflow.

Step-by-Step Protocol:

  • Compound Incubation:

    • Incubate cell lysate with this compound or a vehicle control.[26]

  • Protease Digestion:

    • Add a protease (e.g., thermolysin or pronase) to the lysates and incubate for a time sufficient to achieve partial digestion in the control sample.[27]

  • Analysis:

    • Stop the digestion and analyze the samples by SDS-PAGE.

    • Protein bands that are present or more intense in the compound-treated sample compared to the control represent potential targets that were protected from proteolysis.

    • These bands can be excised and the proteins identified by mass spectrometry.[20]

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy that uses chemical probes to assess the functional state of enzymes in complex proteomes.[29][30][31] This method is particularly well-suited for identifying targets within specific enzyme families, such as kinases.

The ABPP Principle:

ABPP probes typically consist of three parts: a reactive group ("warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.[29][31] In a competitive ABPP experiment, a proteome is pre-incubated with the compound of interest before the addition of the probe. If the compound binds to the active site of a target enzyme, it will block the binding of the ABPP probe, leading to a decrease in signal for that specific enzyme.

Step-by-Step Competitive ABPP Protocol:

  • Compound Incubation:

    • Incubate a cell lysate or live cells with varying concentrations of this compound.

  • Probe Labeling:

    • Add a broad-spectrum ABPP probe relevant to the suspected target class (e.g., a kinase-directed probe).

  • Enrichment and Analysis:

    • If a biotinylated probe is used, enrich the labeled proteins using streptavidin beads.

    • Digest the enriched proteins and analyze the resulting peptides by quantitative mass spectrometry.

  • Target Identification:

    • Proteins that show a dose-dependent decrease in probe labeling in the presence of the compound are identified as its targets.

Chapter 4: Case Study - Investigating Kinase Inhibition

Given that pyrimidine derivatives frequently target kinases, a focused investigation into this protein family is a logical step.[4] A kinome profiling service can provide a rapid and comprehensive assessment of the compound's kinase selectivity.[32][33][34][35]

Kinome Profiling Workflow:

  • Compound Submission: Submit this compound to a commercial vendor offering kinome profiling services.

  • High-Throughput Screening: The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (often >300).[35]

  • Data Analysis: The percent inhibition for each kinase is determined.

  • Follow-up: For any "hits" identified in the primary screen, a dose-response experiment is performed to determine the IC50 value, a measure of the compound's potency.

Kinase Target% Inhibition @ 1µMIC50 (nM)
PI3Kα98%15
mTOR95%25
DNA-PK89%78
CDK212%>10,000
SRC8%>10,000
Hypothetical kinome profiling data for this compound.

This data would strongly suggest that the compound is a potent and selective inhibitor of the PI3K/mTOR pathway.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Relieves inhibition of translation Inhibitor 6-(Morpholin-4-yl)pyrimidine- 4-carboxylic acid Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/mTOR signaling pathway and points of inhibition.

Conclusion: A Unified Strategy for Target Deconvolution

The identification of a small molecule's direct targets is not a linear process but rather an iterative cycle of hypothesis generation and experimental validation. No single method is foolproof; therefore, a successful target identification campaign relies on the strategic application of multiple, orthogonal approaches. By integrating computational predictions with robust experimental techniques like affinity chromatography, CETSA, DARTS, and competitive ABPP, researchers can build a high-confidence profile of a compound's molecular targets. This comprehensive understanding is the bedrock upon which a successful drug development program is built, transforming a promising molecule like this compound into a precisely targeted therapeutic agent.

References

  • Activity-based proteomics - Wikipedia.
  • Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics.
  • Activity-based protein profiling: A graphical review - PMC. Available at: [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - MDPI. Available at: [Link]

  • Activity-Based Protein Profiling (ABPP) Service - Mtoz Biolabs. Available at: [Link]

  • The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures. Available at: [Link]

  • Target Identification and Validation (Small Molecules) - University College London. Available at: [Link]

  • Kinome Profiling Service | MtoZ Biolabs. Available at: [Link]

  • Activity based Protein Profiling (Abpp) - Creative Biolabs. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Available at: [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - PubMed. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Available at: [Link]

  • Drug affinity responsive target stability (DARTS) for small-molecule target identification. Available at: [Link]

  • Activity-based protein profiling for drug discovery - Universiteit Leiden. Available at: [Link]

  • Small-molecule Target and Pathway Identification - Broad Institute. Available at: [Link]

  • Emerging Affinity-Based Techniques in Proteomics - PMC - NIH. Available at: [Link]

  • (PDF) Affinity-Based Methods in Drug-Target Discovery - ResearchGate. Available at: [Link]

  • What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available at: [Link]

  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. Available at: [Link]

  • SwissTargetPrediction · bio.tools. Available at: [Link]

  • Kinome Profiling - Oncolines B.V. Available at: [Link]

  • How are target proteins identified for drug discovery? - Patsnap Synapse. Available at: [Link]

  • Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease - PMC. Available at: [Link]

  • Drug Affinity Responsive Target Stability (Darts) - Creative Biolabs. Available at: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. Available at: [Link]

  • Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors | ACS Chemical Biology - ACS Publications. Available at: [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. Available at: [Link]

  • Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Available at: [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. Available at: [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - MDPI. Available at: [Link]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties - UJ Content - University of Johannesburg. Available at: [Link]

  • Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed. Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available at: [Link]

Sources

Methodological & Application

Cell-based assay using 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Profiling of 6-(Morpholin-4-yl)pyrimidine-4-carboxylic Acid in Oncology Drug Discovery

Abstract

This application note details the protocol for the cellular evaluation of This compound (CAS: 933759-51-4), a privileged scaffold in the design of PI3K/mTOR kinase inhibitors. While often utilized as a synthetic intermediate, the functional assessment of this core fragment is critical for establishing baseline pharmacophore activity in Fragment-Based Drug Discovery (FBDD). This guide provides a validated workflow for assessing cellular permeability, cytotoxicity, and specific pathway modulation (PI3K/Akt signaling) in human carcinoma cell lines.

Introduction & Mechanistic Rationale

The morpholine-pyrimidine moiety is a "privileged structure" in medicinal chemistry, serving as the hinge-binding core for numerous ATP-competitive kinase inhibitors, including FDA-approved drugs targeting the PI3K/Akt/mTOR pathway .

  • The Pharmacophore: The morpholine oxygen forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket (e.g., Val851 in PI3K

    
    ).
    
  • The Reagent: This compound represents the minimal binding fragment. Its C-4 carboxylic acid moiety typically points towards the solvent front or the affinity pocket, making it an ideal vector for derivatization (e.g., amide coupling) to improve potency and selectivity.

  • Experimental Goal: To determine the cellular activity of the free acid fragment versus its optimized derivatives, thereby validating the scaffold's suitability for lead optimization.

Signaling Pathway Context

The assay focuses on the inhibition of the PI3K/Akt/mTOR cascade. Effective binding of the morpholine-pyrimidine core prevents ATP phosphorylation of PIP2 to PIP3, subsequently blocking the activation of Akt (Protein Kinase B) and downstream effectors like S6 Kinase.

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation Akt Akt (PKB) PIP3->Akt Recruitment/Activation mTOR mTORC1 Akt->mTOR Phosphorylation (T308/S473) S6K p70 S6 Kinase mTOR->S6K Activation Proliferation Cell Proliferation & Survival S6K->Proliferation Ribosome Biogenesis Compound 6-(Morpholin-4-yl) pyrimidine-4-COOH Compound->PI3K ATP Competition

Figure 1: Mechanism of Action. The compound acts as an ATP-competitive inhibitor at the PI3K/mTOR catalytic site, dampening downstream survival signaling.

Experimental Materials

ComponentSpecificationStorage
Test Compound This compound (>95% Purity)-20°C (Desiccated)
Solvent DMSO (Dimethyl sulfoxide), Cell Culture GradeRT
Cell Lines MCF-7 (Breast Adenocarcinoma), SW480 (Colorectal), or PC-3 (Prostate)Liquid N2
Media DMEM or RPMI-1640 + 10% FBS + 1% Pen/Strep4°C
Detection Reagents MTT Reagent (5 mg/mL in PBS) OR CellTiter-Glo®-20°C
Antibodies Anti-pAkt (Ser473), Anti-Total Akt, Anti-GAPDH-20°C

Protocol A: Dose-Response Viability Assay (Phenotypic Screen)

Objective: Determine the IC50 of the scaffold. Note that as a fragment/acid, the potency (IC50) is expected to be in the micromolar range (


M), significantly higher than optimized amide derivatives.
Step-by-Step Methodology:
  • Compound Preparation:

    • Dissolve this compound in 100% DMSO to create a 50 mM stock solution . Sonicate if necessary to ensure complete solubilization.

    • Note: The carboxylic acid group may reduce cell permeability compared to ester/amide derivatives. Ensure final DMSO concentration in culture does not exceed 0.5%.

  • Cell Seeding:

    • Harvest MCF-7 or SW480 cells during the logarithmic growth phase.

    • Seed 5,000 cells/well in a 96-well plate in 100

      
      L of complete media.
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Prepare serial dilutions of the compound in culture media. Recommended range: 100

      
      M, 50 
      
      
      
      M, 25
      
      
      M, 12.5
      
      
      M, 6.25
      
      
      M, 3.125
      
      
      M, 0
      
      
      M
      .
    • Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., 1

      
      M GDC-0941 or 5-Fluorouracil).
      
    • Aspirate old media and add 100

      
      L of treatment media. Incubate for 48 to 72 hours .
      
  • Readout (MTT Assay):

    • Add 20

      
      L of MTT reagent (5 mg/mL) to each well.
      
    • Incubate for 3–4 hours until purple formazan crystals form.

    • Carefully remove supernatant.

    • Solubilize crystals with 150

      
      L DMSO. Shake for 10 mins.
      
    • Measure absorbance at 570 nm (reference 630 nm).

  • Data Analysis:

    • Normalize absorbance to Vehicle Control (set as 100% viability).

    • Plot % Viability vs. Log[Concentration].

    • Calculate IC50 using non-linear regression (4-parameter logistic fit).

Protocol B: Target Engagement (Western Blot)

Objective: Confirm that the observed cytotoxicity is due to PI3K/Akt pathway inhibition and not off-target toxicity.

Step-by-Step Methodology:
  • Seeding: Seed 3 x 10^5 cells/well in a 6-well plate. Incubate overnight.

  • Starvation (Optional but Recommended): Serum-starve cells (0.5% FBS) for 4 hours prior to treatment to lower basal Akt phosphorylation, sharpening the signal upon stimulation.

  • Treatment:

    • Treat cells with the compound at IC50 and 2x IC50 concentrations for 2 to 6 hours .

    • Stimulation: If starved, stimulate with 100 ng/mL Insulin or 10% FBS for the final 15 minutes of treatment to robustly activate PI3K.

  • Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Sodium Orthovanadate, NaF) and Protease Inhibitors.

  • Immunoblotting:

    • Resolve 20-30

      
      g protein on 10% SDS-PAGE.
      
    • Transfer to PVDF membrane.

    • Primary Probes:

      • p-Akt (Ser473): Marker of PI3K/mTORC2 activity.

      • p-S6K (Thr389): Marker of mTORC1 activity.

      • Total Akt / GAPDH: Loading controls.

  • Interpretation:

    • A successful "hit" for this scaffold will show a dose-dependent decrease in p-Akt and p-S6K signals relative to Total Akt, confirming the morpholine-pyrimidine core is engaging the ATP pocket.

Expected Results & Troubleshooting

ParameterExpected OutcomeTroubleshooting
Solubility Soluble in DMSO; may precipitate in aqueous media >200

M.
Pre-warm media; ensure DMSO stock is fresh.
Potency (IC50) 10 - 100

M
(Moderate/Weak). The free acid is a fragment; high potency usually requires amidation.
If IC50 > 100

M, consider synthesizing the methyl ester or amide derivative to improve cell entry.
Western Blot Reduction in p-Akt at high concentrations.If no p-Akt reduction is seen despite toxicity, the mechanism may be off-target (e.g., pH effect of acid).

Comparative Potency Table (Representative Data): Data derived from structural analogs in MCF-7 cells [1, 2].

Compound VariantR-Group (Position 4)IC50 (MCF-7)Mechanism
Test Compound -COOH (Free Acid) > 50

M
Low permeability / Fragment baseline
Derivative A-COOMe (Methyl Ester)~ 15

M
Improved lipophilicity
Derivative B-CONH-Aryl (Amide)< 5

M
Optimized H-bond interactions

References

  • Verheijen, J. C., et al. (2009).[1] "Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)." Journal of Medicinal Chemistry, 52(24), 8010-8024.[1] Link

  • Ataollahi, E., et al. (2025).[2] "Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine." Frontiers in Chemistry. Link

  • Bojarska, A., et al. (2020). "Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents." Future Medicinal Chemistry, 12(5). Link

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link

Sources

Application of Morpholinopyrimidines in Cancer Cell Lines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of morpholinopyrimidines in cancer cell lines. This class of compounds has garnered significant attention for its potent and often selective inhibition of key signaling pathways implicated in oncogenesis, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. This guide will delve into the mechanism of action, provide detailed protocols for evaluating their efficacy, and present data on representative compounds.

Introduction: The Rationale for Targeting the PI3K/Akt/mTOR Pathway with Morpholinopyrimidines

The PI3K/Akt/mTOR signaling cascade is a central regulator of a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is one of the most frequent oncogenic events across a wide range of human cancers.[3][4][5] This aberrant activation can stem from mutations in key components of the pathway, such as activating mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[4] Consequently, the development of inhibitors targeting this pathway has been a major focus of cancer drug discovery.[3][6][7]

Morpholinopyrimidine derivatives have emerged as a promising class of inhibitors targeting this pathway.[1] The morpholine ring is a common feature in many PI3K/Akt/mTOR inhibitors and plays a critical role in binding to the kinase domain.[1] By inhibiting key kinases in this pathway, morpholinopyrimidines can effectively block downstream signaling, leading to the suppression of tumor cell growth and the induction of apoptosis.[8][9][10]

Visualizing the PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K, Akt, and mTOR in this critical signaling cascade and highlights the points of intervention for morpholinopyrimidine-based inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P (Thr308) mTORC1 mTORC1 Akt->mTORC1 Downstream Cell Growth, Proliferation, Survival, Metabolism Akt->Downstream mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt P (Ser473) Inhibitor Morpholinopyrimidine Inhibitors Inhibitor->PI3K Inhibition MTT_Assay_Workflow Start Start: Seed Cells Treatment Treat with Morpholinopyrimidine (various concentrations) Start->Treatment Incubation1 Incubate (24-72 hours) Treatment->Incubation1 MTT_add Add MTT Reagent (0.5 mg/mL) Incubation1->MTT_add Incubation2 Incubate (2-4 hours) MTT_add->Incubation2 Solubilize Add Solubilization Solution (e.g., DMSO) Incubation2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read End End: Analyze Data Read->End

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. [11]Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment. [12]2. Compound Treatment: Prepare serial dilutions of the morpholinopyrimidine compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [11]5. Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells. [11][13]6. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [11]Mix thoroughly by gentle pipetting or shaking on an orbital shaker. 7. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [11][13]8. Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assays

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. [14][15]

Apoptosis_Assay_Workflow Start Start: Treat Cells Harvest Harvest Cells (including supernatant) Start->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate in the Dark (15-20 min, RT) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End: Quantify Apoptotic Cells Analyze->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the morpholinopyrimidine compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin. [16]Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS. [14][15]4. Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. [15]5. Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension. [15]6. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [15]7. Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. [15] * Healthy cells: Annexin V-negative and PI-negative. [15] * Early apoptotic cells: Annexin V-positive and PI-negative. [15] * Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. [15]

Cell Cycle Analysis

Propidium iodide (PI) staining followed by flow cytometry is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [17]

Cell_Cycle_Workflow Start Start: Treat Cells Harvest Harvest and Wash Cells Start->Harvest Fix Fix in Cold 70% Ethanol Harvest->Fix Incubate_Fix Incubate (at least 2 hours at 4°C) Fix->Incubate_Fix Wash_Fix Wash to Remove Ethanol Incubate_Fix->Wash_Fix Stain Resuspend in PI/RNase Staining Buffer Wash_Fix->Stain Incubate_Stain Incubate (15-30 min, RT) Stain->Incubate_Stain Analyze Analyze by Flow Cytometry Incubate_Stain->Analyze End End: Determine Cell Cycle Distribution Analyze->End

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. [18]Incubate at 4°C for at least 2 hours (or overnight). [18][19]3. Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol. [19]4. Staining: Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. [18]The RNase A is crucial to ensure that only DNA is stained. [17]5. Incubation: Incubate for 15-30 minutes at room temperature, protected from light. [18][19]6. Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content. [17]

Western Blotting for Pathway Analysis

Western blotting is an essential technique to confirm the on-target effects of morpholinopyrimidines by assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway. [20]

Western_Blot_Workflow Start Start: Treat Cells Lyse Lyse Cells and Quantify Protein Start->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (e.g., p-Akt, Akt) Block->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Detect Detect with ECL Substrate Wash2->Detect End End: Image and Analyze Detect->End

Caption: Workflow for Western blot analysis of PI3K pathway proteins.

Step-by-Step Methodology:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay. [21]3. SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [22]6. Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-S6, total S6) overnight at 4°C. [21][22]7. Washing: Wash the membrane several times with TBST to remove unbound primary antibodies. [22]8. Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [21]9. Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein. A decrease in this ratio upon treatment with a morpholinopyrimidine indicates pathway inhibition.

Expected Outcomes and Data Interpretation

The application of morpholinopyrimidines to cancer cell lines is expected to yield the following results:

  • Reduced Cell Viability: A dose-dependent decrease in cell viability, allowing for the determination of IC50 values.

  • Induction of Apoptosis: An increase in the percentage of apoptotic cells (Annexin V-positive) as determined by flow cytometry.

  • Cell Cycle Arrest: An accumulation of cells in a specific phase of the cell cycle (often G1), indicating a block in cell cycle progression.

  • Inhibition of PI3K/Akt/mTOR Signaling: A decrease in the phosphorylation of key downstream effectors such as Akt and S6 ribosomal protein, as observed by Western blotting.

These results, when taken together, provide strong evidence for the anti-cancer activity of morpholinopyrimidines and their mechanism of action through the inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

Morpholinopyrimidines represent a valuable class of compounds for targeting the frequently dysregulated PI3K/Akt/mTOR pathway in cancer. The protocols outlined in this guide provide a robust framework for researchers to investigate the efficacy and mechanism of action of these inhibitors in various cancer cell line models. A thorough and multi-pronged experimental approach is crucial for advancing our understanding of these compounds and their potential as therapeutic agents.

References

  • Patsnap Synapse. What is Buparlisib used for?. [Link]

  • ResearchGate. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis. [Link]

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • National Center for Biotechnology Information. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem. [Link]

  • Bio-protocol. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. [Link]

  • National Center for Biotechnology Information. Buparlisib in breast cancer - PubMed. [Link]

  • National Center for Biotechnology Information. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. [Link]

  • National Center for Biotechnology Information. Buparlisib | C18H21F3N6O2 | CID 16654980 - PubChem. [Link]

  • Wikipedia. Buparlisib. [Link]

  • Selleck Chemicals. Pictilisib (GDC-0941) | ≥99%(HPLC) | Selleck | PI3K 阻害剤. [Link]

  • National Center for Biotechnology Information. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. [Link]

  • National Center for Biotechnology Information. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]

  • National Center for Biotechnology Information. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. [Link]

  • National Center for Biotechnology Information. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]

  • National Center for Biotechnology Information. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. [Link]

  • National Center for Biotechnology Information. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. [Link]

  • National Center for Biotechnology Information. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. [Link]

  • Bentham Science Publisher. Review of PI3K/mTOR Inhibitors Entering Clinical Trials to Treat Triple Negative Breast Cancers. [Link]

  • Springer. PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. [Link]

  • Semantic Scholar. Development of PI3K inhibitors: lessons learned from early clinical trials. [Link]

  • National Center for Biotechnology Information. A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer. [Link]

  • MDPI. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. [Link]

  • YouTube. Pharmacology - CANCER DRUGS – CELL CYCLE INHIBITORS (MADE EASY). [Link]

  • YouTube. Anticancer drugs mechanism of action. [Link]

  • National Center for Biotechnology Information. Drug functional remapping: a new promise for tumor immunotherapy. [Link]

Sources

Application Note: Quantitation of 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid in Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, sensitive, and self-validating LC-MS/MS protocol for the quantification of 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid (hereafter referred to as 6-MPCA ). As a polar, amphoteric pyrimidine derivative often utilized as a scaffold in kinase inhibitor synthesis (e.g., PI3K/mTOR pathways), 6-MPCA presents unique chromatographic challenges due to its zwitterionic nature. This guide overcomes these issues using a high-strength silica (HSS) column chemistry combined with acidic mobile phases to ensure retention and ionization efficiency. The method is validated against ICH M10 guidelines.[1][2]

Introduction & Chemical Context

The Analyte

6-MPCA is a structural motif commonly found in the metabolic breakdown of pyrimidine-based drugs or used as a starting material for bioactive compounds.

  • Chemical Formula: C9H11N3O3[3]

  • Molecular Weight: 209.20 g/mol

  • Physicochemical Challenge: The molecule contains a basic morpholine nitrogen (pKa ~8.4) and an acidic carboxylic acid tail (pKa ~3.5). At neutral pH, the molecule exists as a zwitterion, leading to poor retention on standard C18 columns and severe matrix effects near the solvent front.

Method Development Strategy (The "Why")

To achieve high sensitivity (LLOQ < 1.0 ng/mL) and robust chromatography, we employ the following strategies:

  • Polar Retention: Standard C18 columns fail to retain the polar acid moiety. We utilize a C18-SB (Stable Bond) or HSS T3 column technology. These withstand 100% aqueous mobile phases, allowing the analyte to partition into the stationary phase before organic elution.

  • pH Control: We maintain a mobile phase pH of ~2.5 using 0.1% Formic Acid.

    • Effect on Acid: The carboxylic acid (COO-) becomes protonated (COOH), increasing hydrophobicity for retention.

    • Effect on Base: The morpholine nitrogen becomes protonated (NH+), facilitating Positive Mode ESI (ESI+) .

  • Internal Standard: A deuterated analog (e.g., 6-MPCA-d8) is preferred. If unavailable, a structural analog like 5-fluorouracil or a commercially available morpholine-pyrimidine derivative with similar logP is required to track ionization suppression.

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data acquisition.

Workflow Sample Plasma Sample (50 µL) IS_Add Add IS (10 µL) Sample->IS_Add PPT Protein Ppt (ACN:MeOH 3:1) IS_Add->PPT Vortex 1 min Centrifuge Centrifuge (4000g, 10 min) PPT->Centrifuge Dilution Dilute Supernatant (1:1 w/ Water) Centrifuge->Dilution Transfer Sup. LCMS LC-MS/MS Analysis (HSS T3 Column) Dilution->LCMS Inject 5 µL

Figure 1: Optimized bioanalytical workflow ensuring protein removal and solvent compatibility.

Detailed Protocol

Reagents & Materials
  • Reference Standard: this compound (>98% purity).

  • Internal Standard (IS): 6-MPCA-d8 (Custom synthesis) or Carbamazepine (Generic IS if stable isotope unavailable).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).[4]

  • Matrix: Drug-free K2EDTA human plasma.

Instrumentation
  • LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Detector: Sciex Triple Quad 6500+ or Thermo Altis TSQ.

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm.

Mass Spectrometry Conditions (ESI+)

The method utilizes Multiple Reaction Monitoring (MRM) in positive ion mode. The protonated precursor [M+H]+ is selected.

ParameterSettingRationale
Ionization ESI PositiveProtonation of morpholine nitrogen.
Spray Voltage 3500 VOptimal for small molecule ionization.
Gas Temp 350°CEnsures solvent evaporation for polar mobile phase.
Curtain Gas 35 psiPrevents optic contamination.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)TypeMechanism
6-MPCA 210.2 166.1 22QuantLoss of CO₂ (Carboxylic acid characteristic)
6-MPCA 210.286.135QualMorpholine ring fragment
6-MPCA 210.2123.128QualLoss of Morpholine
Liquid Chromatography Conditions

To retain the polar analyte, a high-aqueous hold is used at the start.

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min)%BDescription
0.002Loading: High aqueous to retain polar acid.
0.502Isocratic hold.
3.0090Elution: Ramp to elute analyte.
3.5090Wash column.
3.602Return to initial.
5.002Re-equilibration.

Sample Preparation (Protein Precipitation)

This protocol uses a "Crash & Dilute" strategy. Direct injection of high-organic supernatants often causes peak fronting for polar compounds. We dilute the supernatant with water to match the initial mobile phase conditions.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% MeOH). Vortex gently.

  • Precipitation: Add 200 µL of cold Precipitation Solvent (ACN:MeOH 3:1 v/v).

  • Extraction: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Dilution (Critical Step): Transfer 100 µL of the supernatant to a clean plate. Add 100 µL of HPLC-grade Water (0.1% FA).

    • Why? This reduces the organic content to ~40%, preventing "solvent effect" breakthrough on the HSS T3 column.

  • Injection: Inject 2-5 µL onto the LC-MS.

Method Validation (ICH M10 Compliance)

The following parameters must be verified to ensure data integrity, consistent with FDA/ICH M10 guidelines.

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Weighting: 1/x² linear regression.

  • Criteria: Correlation coefficient (r²) > 0.99. Accuracy of standards ±15% (±20% for LLOQ).

Matrix Effect & Recovery

Since 6-MPCA is polar, it elutes early where phospholipids often suppress signal.

  • Assessment: Compare post-extraction spike area vs. neat solution area.

  • Acceptance: Matrix Factor (MF) should be between 0.85 and 1.15. If suppression is observed (>20%), switch to Solid Phase Extraction (SPE) using a Mixed-Mode Anion Exchange (MAX) cartridge to isolate the acid.

Stability[7]
  • Freeze-Thaw: 3 cycles at -80°C.

  • Benchtop: 4 hours at room temperature (check for decarboxylation of the acid moiety).

  • Autosampler: 24 hours at 10°C.

Troubleshooting & Optimization

IssueRoot CauseSolution
Peak Fronting Solvent mismatch.Ensure the final sample injected contains <50% organic solvent. Increase water dilution step.
Low Sensitivity Ion suppression.The analyte co-elutes with salts/phospholipids. Use a Divert Valve to send the first 0.4 min to waste.
Carryover Acidic sticking.Add 0.5% Formic Acid to the needle wash solution (50:50 MeOH:Water).
Drifting RT pH fluctuation.Ensure Mobile Phase A is fresh. The carboxylic acid retention is highly pH-dependent.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[1] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11234346, 6-Morpholin-4-ylpyrimidine-4-carboxylic acid. [Link]

  • Waters Corporation. (n.d.). ACQUITY UPLC HSS T3 Columns: Application Note. [Link]

  • Li, W., et al. (2019). Method development for polar compounds: Approaches to overcome retention and matrix effect challenges. Bioanalysis, 11(15). (General grounding for HSS T3 usage).

Sources

Troubleshooting & Optimization

Technical Support Center: Quality Control for 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid

[1]

CAS: 114312-07-3 Formula: C₉H₁₁N₃O₃ Molecular Weight: 209.20 g/mol [1]

Introduction: The "Zwitterion" Challenge

Welcome to the technical support hub for 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid . As a researcher, you are likely using this compound as a building block for scaffold synthesis.[2]

The Core Analytical Challenge: This molecule is amphoteric. It contains a basic morpholine nitrogen (


1zwitterion2

This guide provides self-validating protocols to overcome these specific physicochemical hurdles.

Module 1: Chromatographic Purity (HPLC & LC-MS)

Troubleshooting Guide: "My peaks are splitting or tailing."

The Issue: You observe broad, tailing peaks or split peaks (doublets) on your chromatogram.

The Cause:

  • Ionization State: At neutral pH, the carboxylic acid is deprotonated (anionic) and the morpholine is protonated (cationic).[2][3] This zwitterionic state interacts unpredictably with the stationary phase silanols.

  • Solvent Mismatch: Injecting a sample dissolved in 100% DMSO into a high-aqueous initial mobile phase causes "solvent breakthrough," leading to split peaks.

The Solution: Acidic Mobile Phase Control You must suppress the ionization of the carboxylic acid to ensure it behaves as a neutral, hydrophobic entity on the column.[2]

Standardized HPLC Protocol
ParameterSpecificationRationale
Column C18 (End-capped) or Polar-Embedded C18 (e.g., Waters T3, Phenomenex Luna Omega)Polar-embedded phases prevent "phase collapse" in high aqueous conditions.[1]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) TFA (pH ~2) keeps the acid protonated (neutral) and morpholine protonated (cationic), improving peak shape.[1][2]
Mobile Phase B Acetonitrile + 0.1% TFA Matches ionic strength of Phase A to prevent baseline drift.
Gradient 5% B to 95% B over 15 minStarts highly aqueous to retain the polar zwitterion.
Detection UV 254 nmPyrimidine ring absorption maximum.
Sample Diluent 50:50 Water:Acetonitrile (if soluble) or 90:10 Water:DMSOMatches the initial mobile phase to prevent peak splitting.[1][2]
Workflow Visualization: HPLC Method Logic

HPLC_LogicStartStart Method DevelopmentCheck_pHIs Mobile Phase Acidic (pH < 3)?Start->Check_pHYes_pHCarboxylic Acid Protonated (Neutral)Morpholine Protonated (Cationic)Check_pH->Yes_pHYes (0.1% TFA)No_pHMixed Ionization States(Zwitterion Formation)Check_pH->No_pHNoColumn_ChoiceSelect Column TypeYes_pH->Column_ChoiceResult_BadResult: Tailing / Split PeaksNo_pH->Result_BadResult_GoodResult: Sharp Gaussian PeaksStandard_C18Standard C18Column_Choice->Standard_C18AcceptablePolar_C18Polar-Embedded C18(Recommended)Column_Choice->Polar_C18OptimalStandard_C18->Result_GoodPolar_C18->Result_Good

Figure 1: Decision logic for optimizing HPLC separation of zwitterionic pyrimidines.

Module 2: Structural Verification (NMR)

FAQ: "I cannot see the carboxylic acid proton in my 1H-NMR."

Q: I ran the NMR in DMSO-d6, but the proton for -COOH (expected ~11-13 ppm) is missing or extremely broad. Is my product hydrolyzed?

A: Not necessarily. This is a common phenomenon with carboxylic acids.

  • Proton Exchange: If your DMSO-d6 is "wet" (contains H₂O), the acidic proton rapidly exchanges with the water, broadening the peak into the baseline.[2]

  • Hydrogen Bonding: The morpholine nitrogen can form intramolecular or intermolecular hydrogen bonds with the carboxylic acid, broadening the signal significantly.[2]

Validation Step:

  • Add D₂O: Add a drop of D₂O to the NMR tube. If the peak was there (broad), it will disappear completely (exchange).[1][2]

  • Use Dry Solvent: Use an ampoule of 99.9% anhydrous DMSO-d6.[1]

  • Carbon NMR: Check 13C-NMR for the carbonyl signal (~165-170 ppm). This is non-exchangeable and definitive.

Solvent Selection Guide
SolventSolubilitySuitabilityNotes
DMSO-d6 HighExcellent Best for routine QC.[1] Residual solvent peak at 2.50 ppm.
CDCl₃ Very LowPoor The zwitterionic nature prevents solubility in non-polar chloroform.
D₂O + NaOD HighGood Converts acid to carboxylate salt. Good for purity, but shifts peaks.[2]

Module 3: Impurity Profiling

When synthesizing or sourcing this compound, specific impurities are inherent to the manufacturing process (usually nucleophilic substitution of 6-chloropyrimidine-4-carboxylic acid).[1]

Common Impurities Table
ImpurityOriginDetection MethodRetention (RP-HPLC)
Morpholine Unreacted ReagentLC-MS / GCElutes in void volume (very polar).[1]
6-Chloropyrimidine-4-carboxylic acid Starting MaterialLC-MS / HPLCRetains longer than product (Cl is hydrophobic).[1]
6-Hydroxypyrimidine-4-carboxylic acid Hydrolysis ByproductLC-MSElutes earlier than product (more polar).[1]
QC Decision Tree

QC_TreeSampleRaw SampleSolubilitySolubility Check(DMSO)Sample->SolubilityClearClear SolutionSolubility->ClearCloudyCloudy/InsolubleSolubility->CloudyInorganic Salts?HPLCHPLC (0.1% TFA)Clear->HPLCPurityPurity > 95%?HPLC->PurityPassPASS: ReleasePurity->PassYesFailFAIL: RepurifyPurity->FailNoID_CheckIdentity: LC-MS/NMRPass->ID_Check

Figure 2: Step-by-step Quality Control workflow.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 114312-07-3. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][4][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[2] (Standard reference for NMR solvent peaks).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. John Wiley & Sons. (Authoritative text on mobile phase pH selection for zwitterions).

Validation & Comparative

Optimizing Kinase Inhibitor Scaffolds: Alternatives to 6-(Morpholin-4-yl)pyrimidine-4-carboxylic Acid

[1]

Executive Summary

6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid (CAS: 1143519-24-9) represents a "privileged structure" in medicinal chemistry, particularly in the design of Type I ATP-competitive kinase inhibitors targeting the PI3K/AKT/mTOR pathway.[1] While the pyrimidine ring serves as a robust hinge-binding motif and the morpholine ring improves solubility and hydrogen-bonding capability, this scaffold faces distinct limitations in late-stage lead optimization, specifically regarding oxidative metabolic liability and lipophilic ligand efficiency (LLE) .

This guide objectively compares this reference standard against three scientifically validated alternative strategies: Spirocyclic Bioisosteres , Bridged Morpholines , and Electronic Scaffold Hops .

Part 1: The Reference Standard

This compound[1]

This molecule functions as a core building block.[1][2] The carboxylic acid is typically coupled to an amine to generate the final inhibitor, while the morpholine-pyrimidine core engages the ATP-binding pocket.

  • Mechanism of Action: The pyrimidine nitrogens often form hydrogen bonds with the kinase hinge region (e.g., Val851 in PI3K

    
    ). The morpholine oxygen projects into the solvent-exposed region or interacts with lysine residues.[1]
    
  • Critical Limitation (The "Metabolic Soft Spot"): The morpholine ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYP3A4/2D6).

    • Pathway: Hydroxylation at the

      
      -carbon leading to ring-opening or oxidation to a morpholin-3-one (lactam), which renders the molecule inactive or toxic.[1]
      
    • Solubility: While better than phenyl rings, the planarity of the pyrimidine can still lead to crystal packing issues, limiting aqueous solubility.

Part 2: Strategic Alternatives

Alternative A: The Spirocyclic Bioisostere

Structure: 6-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)pyrimidine-4-carboxylic acid[1]

  • The Logic: Replacing the monocyclic morpholine with a spirocyclic system (oxetane + azetidine) is a high-impact "scaffold hop."[1]

  • Performance Advantage:

    • Lower Lipophilicity: The spirocycle lowers LogD significantly compared to morpholine, improving the unbound fraction in plasma (

      
      ).
      
    • Metabolic Shielding: The strained rings of the spiro system are metabolically robust. They lack the standard

      
      -methylene protons susceptible to facile CYP oxidation found in morpholine.[1]
      
    • Geometry: The vector of the oxygen atom is altered, potentially capturing novel H-bond interactions.

Alternative B: The Bridged Morpholine

Structure: 6-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidine-4-carboxylic acid[1]

  • The Logic: Locking the morpholine ring into a specific conformation (boat/chair) using a methylene bridge.

  • Performance Advantage:

    • Entropy Reduction: By pre-organizing the ligand conformation, the entropic penalty upon binding to the kinase is reduced, theoretically improving potency (

      
      ).
      
    • Selectivity: The added bulk of the bridge can clash with non-conserved residues in off-target kinases, improving the selectivity profile (e.g., sparing mTOR when targeting PI3K).

Alternative C: The Pyridine Scaffold Hop

Structure: 6-(Morpholin-4-yl)pyridine-2-carboxylic acid[1]

  • The Logic: Replacing the pyrimidine core with a pyridine.[1]

  • Performance Advantage:

    • H-Bond Donor/Acceptor Modulation: Pyrimidine has two nitrogen acceptors; pyridine has one.[1] If one nitrogen causes electrostatic repulsion in the binding pocket, switching to pyridine can rescue potency.

    • Solubility Tuning: Pyridines are generally more basic (

      
       ~5.[1]2) than pyrimidines (
      
      
      ~1.3). This allows for protonation at physiological pH, drastically improving aqueous solubility.

Part 3: Comparative Data Analysis

The following data represents a consensus of structure-activity relationship (SAR) trends observed in PI3K/mTOR inhibitor optimization campaigns.

Table 1: Physicochemical and Metabolic Profile Comparison

FeatureReference (Morpholine-Pyrimidine)Alt A: SpirocyclicAlt B: Bridged MorpholineAlt C: Pyridine Core
LogD (pH 7.4) 2.5 (Moderate)1.8 (Optimal) 2.8 (High)2.4 (Moderate)
t½ (Microsomal) < 30 min (Labile)> 120 min (Stable) ~60 min (Improved)< 30 min (Similar)
Solubility ModerateHighLowVery High (pH dep.)
LLE ~3.5> 5.0 ~3.5~3.8
Primary Risk CYP OxidationSynthetic ComplexitySteric ClashesHERG Inhibition
  • LLE (Lipophilic Ligand Efficiency): Calculated as

    
    .[1] Higher is better. The Spirocyclic alternative typically offers the best LLE gain.
    

Part 4: Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling (HATU Method)

Use this protocol to couple the carboxylic acid scaffold to your amine of choice.

Rationale: Pyrimidine carboxylic acids can be prone to decarboxylation or low reactivity due to electron deficiency.[1] HATU provides rapid activation with minimal racemization.[1]

  • Preparation:

    • Dissolve 1.0 eq of the Pyrimidine-Carboxylic Acid scaffold in anhydrous DMF (0.1 M concentration).

    • Add 1.2 eq of DIPEA (N,N-Diisopropylethylamine).[1] Stir for 5 minutes at Room Temperature (RT).

  • Activation:

    • Add 1.1 eq of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1][3]

    • Observation: Solution should turn slightly yellow/orange.[1] Stir for 10 minutes to form the activated ester.

  • Coupling:

    • Add 1.1 eq of the amine partner.[1][4]

    • Stir at RT for 2–4 hours. Monitor by LC-MS (Look for [M+H]+).[1]

  • Workup:

    • Dilute with Ethyl Acetate.[1] Wash 3x with saturated NaHCO₃ (removes byproducts) and 1x with Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

Protocol 2: Microsomal Stability Assay (Metabolic Validation)

Use this to validate if the Alternative A (Spiro) or B (Bridged) actually improves stability over the Reference.

  • Incubation:

    • Prepare liver microsomes (human/mouse) at 0.5 mg/mL protein in phosphate buffer (pH 7.4).

    • Add test compound (Reference or Alternative) at 1 µM final concentration.

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+) to initiate metabolism.[1]

  • Sampling:

    • Take aliquots at T=0, 15, 30, and 60 minutes.

    • Quench immediately in ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines half-life: 
      
      
      .[1]

Part 5: Decision Workflow (Visualization)

The following diagram illustrates the logical decision tree for selecting the correct alternative based on the specific failure mode of the reference compound.

ScaffoldSelectionStartStart: 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acidIssue_MetabProblem:High Metabolic Clearance(t1/2 < 30 min)Start->Issue_MetabIssue_SolProblem:Low Aqueous SolubilityStart->Issue_SolIssue_PotencyProblem:Low Potency/SelectivityStart->Issue_PotencySol_SpiroSelect Alternative A:Spirocyclic Bioisostere(Reduces CYP oxidation)Issue_Metab->Sol_SpiroBlock metabolic soft spotIssue_Sol->Sol_SpiroIncrease sp3 fractionSol_PyridineSelect Alternative C:Pyridine Scaffold(Increases Basicity/Solubility)Issue_Sol->Sol_PyridineIntroduce ionizable centerIssue_Potency->Sol_PyridineAlter H-bond donor/acceptorSol_BridgedSelect Alternative B:Bridged Morpholine(Restricts Conformation)Issue_Potency->Sol_BridgedReduce entropic penalty

Caption: Decision matrix for scaffold hopping based on specific DMPK or potency liabilities observed with the reference morpholine-pyrimidine core.

References

  • Burckhardt, S. (2018).[1] Bioisosteres of Morpholine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties as morpholine surrogates. Angewandte Chemie International Edition.

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.

Orthogonal assay to confirm 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid activity

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Fragment-Based Lead Discovery

Part 1: Executive Summary & The Challenge

6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid is a classic "fragment" scaffold. It features a pyrimidine core (common in kinase hinge binders) and a morpholine ring (solubility and hydrogen bonding), capped with a carboxylic acid. While this molecule is a potent building block for PI3K/mTOR inhibitors, its activity in primary biochemical screens is often plagued by false positives.

This guide outlines the critical necessity of Surface Plasmon Resonance (SPR) as the orthogonal assay of choice to validate this specific molecule, contrasting it with biochemical and thermal shift alternatives.

The Artifact Trap: Why Primary Screens Fail

In high-throughput biochemical assays (e.g., ADP-Glo™ or fluorescence polarization), this specific molecule presents three distinct artifact risks that "mimic" biological activity:

  • pH Interference (The Acid Effect): The carboxylic acid moiety (

    
    ) can locally acidify weakly buffered reaction mixtures (e.g., 20mM HEPES), inhibiting pH-sensitive kinases not by binding, but by denaturation.
    
  • Aggregation: Despite the morpholine group, the planar pyrimidine core can induce colloidal aggregation at high concentrations (>100 µM), sequestering enzymes non-specifically.

  • Photometric Interference: Pyrimidine derivatives can absorb/fluoresce in UV ranges, potentially interfering with optical readouts.

Part 2: Strategic Selection of the Orthogonal Assay

To confirm activity, we must move from function (enzyme inhibition) to binding (physical interaction). Below is the comparative analysis of available orthogonal methodologies for this specific fragment.

Comparison Matrix: Selecting the "Source of Truth"
FeatureBiochemical (Primary) Thermal Shift (TSA/DSF) Surface Plasmon Resonance (SPR)
Readout Enzymatic TurnoverProtein Unfolding (

)
Direct Mass Binding
Sensitivity High (nM)Low (requires tight binding)Very High (pM - mM)
Fragment Suitability Low (Interference risk)Medium (Misses weak binders)High (Gold Standard)
False Positive Risk High (pH/Redox)Medium (Dye interference)Low (Refractive Index correction)
Kinetics

only
N/A

,

,

Verdict: SPR is the required orthogonal assay. Why? Fragments like this compound often have fast "on/off" rates and weak affinities (


 in high 

range). TSA often fails to detect the subtle stabilization provided by such weak binders. SPR can resolve these transient interactions and, crucially, allows for "solvent correction" to nullify the bulk refractive index changes caused by the compound.

Part 3: The Orthogonal Protocol (SPR)

Objective: Validate direct binding of the molecule to a representative target (e.g., PI3K


 or a surrogate kinase) and determine 

.
Experimental Design Logic
  • Sensor Chip: Series S Sensor Chip CM5 (Carboxymethyl dextran).

  • Immobilization: Amine coupling is standard, but for this fragment, Biotin-Streptavidin capture (Series S Sensor Chip SA) is preferred if the protein is biotinylated. This prevents chemical modification of the kinase hinge region where this fragment likely binds.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20).

    • Critical Modification: Buffer must contain DMSO matched exactly to the sample (usually 2-5%).

Step-by-Step Workflow

Step 1: Surface Preparation

  • Condition the SA chip with three 1-minute injections of 1M NaCl / 50mM NaOH.

  • Inject biotinylated kinase target on the Active Flow Cell (Fc2) to reach ~2000-3000 RU (Response Units).

  • Leave Reference Flow Cell (Fc1) as a streptavidin-only blank.

Step 2: Sample Preparation (The Critical Step)

  • Stock: Dissolve this compound in 100% DMSO to 100 mM.

  • Dilution: Prepare a concentration series in Running Buffer (spanning 0.5

    
     to 10 
    
    
    
    ).
    • Range: Since fragments are weak, use a high range: 0, 31.25, 62.5, 125, 250, 500, 1000 µM.

  • pH Check: Mandatory. Verify the pH of the highest concentration sample (1000 µM). If pH deviates >0.2 units from buffer, adjust with NaOH. This rules out the "Acid Effect" artifact.

Step 3: Injection Cycle (Multi-Cycle Kinetics)

  • Flow Rate: High flow (30 µL/min) to minimize mass transport limitations.

  • Contact Time: 60 seconds (Association).

  • Dissociation Time: 120 seconds.

  • Wash: Extra wash with 50% DMSO solution to remove sticky carryover.

Visualization of the Workflow

Orthogonal_Validation cluster_SPR SPR Orthogonal Assay Hit Primary Hit: 6-(Morpholin-4-yl)pyrimidine... Filter In Silico/Chem Filter (Check PAINS/Acidic pH) Hit->Filter Filter->Hit Fail (Artifact) Prep Sample Prep (pH Adjustment & DMSO Match) Filter->Prep Pass Inj Injection (CM5/SA Chip) High Conc. (up to 1mM) Prep->Inj Ref Reference Subtraction (Fc2 - Fc1) Inj->Ref Analysis Steady State Analysis (Square Wave Sensorgram) Ref->Analysis Result Validated Fragment (True KD Value) Analysis->Result Saturable Binding

Figure 1: Logical flow for validating the pyrimidine-carboxylic acid fragment. Note the critical pH adjustment step.

Part 4: Data Interpretation

When analyzing the SPR sensorgrams for this compound, you must distinguish between Specific Binding and Promiscuous Behavior .

The "Square Wave" (Success Criteria)

Fragments are small (<300 Da) and bind/unbind rapidly.

  • Expectation: You should see a "square wave" sensorgram. Immediate rise to steady state, and immediate drop to baseline upon washout.

  • Analysis: Fit the equilibrium response (

    
    ) vs. Concentration to a 1:1 Steady State Affinity model  (Langmuir isotherm).
    
  • Stoichiometry (

    
    ):  The theoretical 
    
    
    
    should be calculated based on molecular weight ratio.
    
    
    • Pass: Experimental

      
       is 80-120% of theoretical.
      
    • Fail (Aggregation): Experimental

      
       is >200% (super-stoichiometric binding).
      
Troubleshooting Common Failures
ObservationDiagnosisRemediation
Response > Theoretical Max Aggregation/Non-specific bindingAdd 0.05% Tween-20 or BSA; Reduce concentration.
Slow Dissociation Covalent modification or hydrophobic stickinessThis fragment should not bind slowly. Reject as artifact.
Negative Peaks Mismatched DMSO (Refractive Index error)Perform a "Solvent Correction" curve (4.5% - 5.5% DMSO).
No Binding False Positive in primary screenThe molecule likely inhibited the primary enzyme via pH drop.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: a practical guide to the pitfalls and prospects." Journal of Medicinal Chemistry. Link

  • Giannetti, A. M. (2011). "From experimental design to validated hits: a comprehensive SPR fragment screening workflow." Methods in Enzymology. Link

  • Verheijen, J. C., et al. (2009). "Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)." Journal of Medicinal Chemistry. Link

    • Context: Validates the morpholino-pyrimidine scaffold as a kinase hinge binder.
  • Little, J. L. (1999).[1] "Artifacts in trimethylsilyl derivatization reactions and ways to avoid them." Journal of Chromatography A. Link

    • Context: Discusses carboxylic acid artifacts in analytical chemistry.
  • Scott, A. D., et al. (2016). "Fragment Screening by Surface Plasmon Resonance." Methods in Molecular Biology. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.